

Application Notes and Protocols for the Analytical Identification of γ -Muurolene

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Compound of Interest

Compound Name: *gamma-Muurolene*

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These application notes provide detailed methodologies for the identification and quantification of γ -Muurolene, a sesquiterpenoid found in various plant essential oils. The protocols outlined below utilize Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, established techniques for the analysis of volatile and semi-volatile organic compounds.

Introduction to γ -Muurolene

Gamma-Muurolene (γ -Muurolene) is a naturally occurring sesquiterpene with the chemical formula $C_{15}H_{24}$ and a molecular weight of 204.35 g/mol. Its CAS number is 30021-74-0. As a component of essential oils from various plants, it contributes to their characteristic aroma and potential biological activities. Accurate identification and quantification of γ -Muurolene are crucial for quality control, research into the pharmacological properties of essential oils, and the development of new therapeutic agents.

Quantitative Data Summary

The concentration of γ -Muurolene can vary significantly depending on the plant source, geographical location, and extraction method. The following table summarizes the percentage of γ -Muurolene found in the essential oils of different plant species.

Plant Species	Family	Plant Part Used	γ -Muurolene Concentration (%)	Reference
Amorpha fruticosa	Fabaceae	Fruits	12.79	[1]
Salvia ceratophylla	Lamiaceae	Aerial Parts	11.4	[2]
Campomanesia adamantium	Myrtaceae	Leaves	0.68 - 1.15	[3]
Manuka (Leptospermum scoparium)	Myrtaceae	Leaves & Branches	0.9 - 1.4	[4]

Experimental Protocols

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the analysis of γ -Muurolene in complex mixtures like essential oils.[5]

3.1.1. Preparation of Standard and Sample Solutions

- **Standard Stock Solution:** Accurately weigh a known amount of γ -Muurolene analytical standard and dissolve it in a suitable solvent (e.g., hexane or ethanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Store the stock solution at a low temperature in a tightly sealed vial.
- **Calibration Standards:** Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of γ -Muurolene in the samples.
- **Sample Preparation:** Dilute the essential oil sample in the same solvent used for the standard solutions to an appropriate concentration for GC-MS analysis.

3.1.2. GC-MS Instrumentation and Parameters

The following table provides a typical set of GC-MS parameters for the analysis of γ -Muurolene. These parameters may require optimization based on the specific instrument and column used.

Parameter	Recommended Setting
Gas Chromatograph	
Column	HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent
Carrier Gas	Helium at a constant flow rate of 1 mL/min
Inlet Temperature	250 °C
Injection Volume	1 μ L
Injection Mode	Split (split ratio of 10:1 or higher, depending on concentration)
Oven Temperature Program	Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230 °C
Transfer Line Temperature	280 °C
Mass Scan Range	40-400 amu

3.1.3. Data Analysis

- Identification: Identify the γ -Muurolene peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard. The mass spectrum of γ -Muurolene is characterized by a molecular ion peak at m/z 204.

- Quantification: Construct a calibration curve by plotting the peak area of the γ -Muurolene standard against its concentration. Determine the concentration of γ -Muurolene in the sample by interpolating its peak area on the calibration curve.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of γ -Muurolene. Both ^1H and ^{13}C NMR are essential for a complete structural assignment.

3.2.1. Sample Preparation

- Dissolve an accurately weighed amount of the isolated γ -Muurolene or a high-purity standard in a deuterated solvent (e.g., CDCl_3).
- The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.
- Transfer the solution to a clean and dry 5 mm NMR tube.

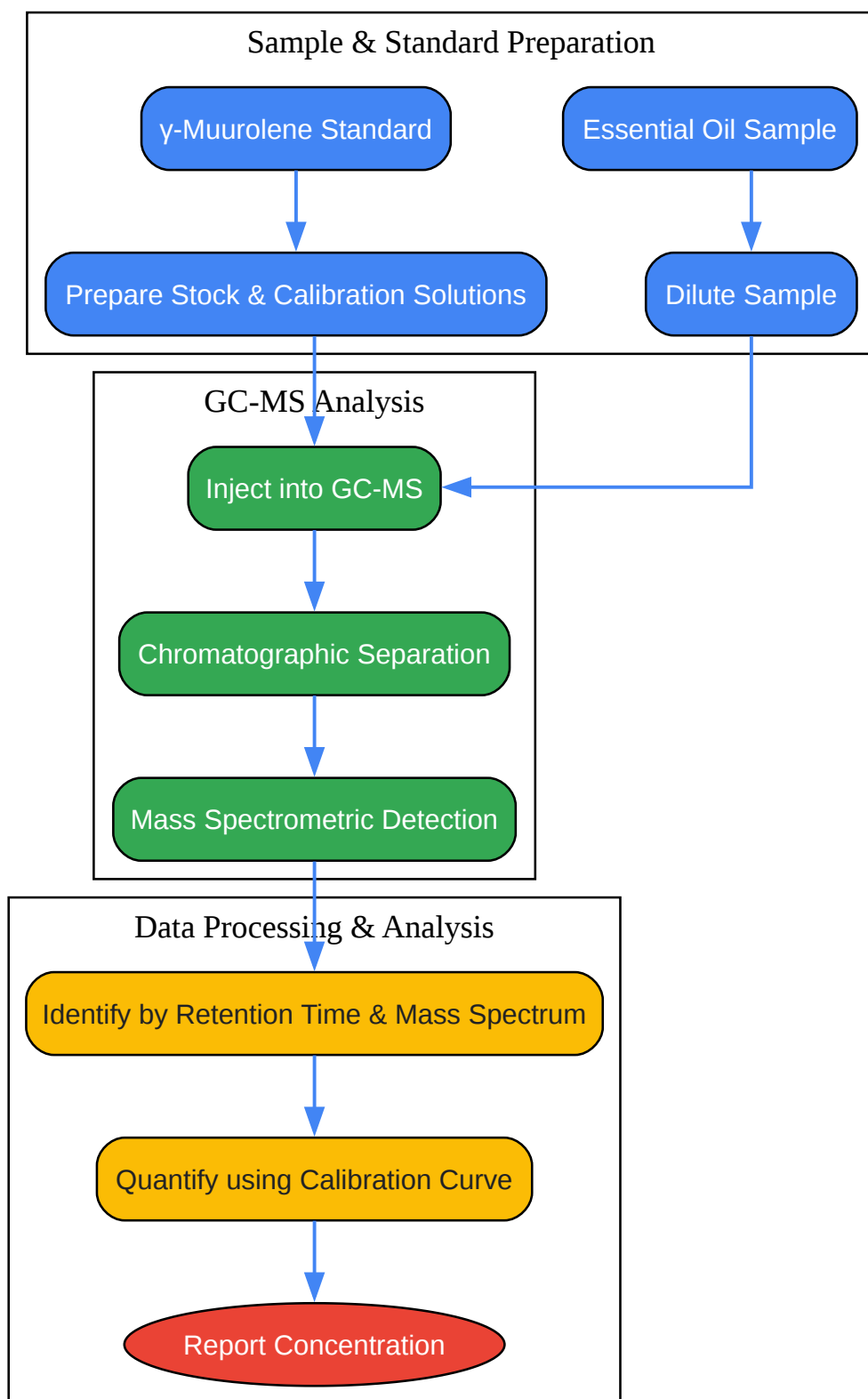
3.2.2. NMR Instrumentation and Parameters

Parameter	^1H NMR	^{13}C NMR
Spectrometer Frequency	≥ 400 MHz	≥ 100 MHz
Solvent	CDCl_3	CDCl_3
Temperature	298 K	298 K
Pulse Sequence	Standard single pulse	Proton-decoupled single pulse
Number of Scans	16-64	1024 or more
Spectral Width	~ 12 ppm	~ 220 ppm

3.2.3. Data Analysis

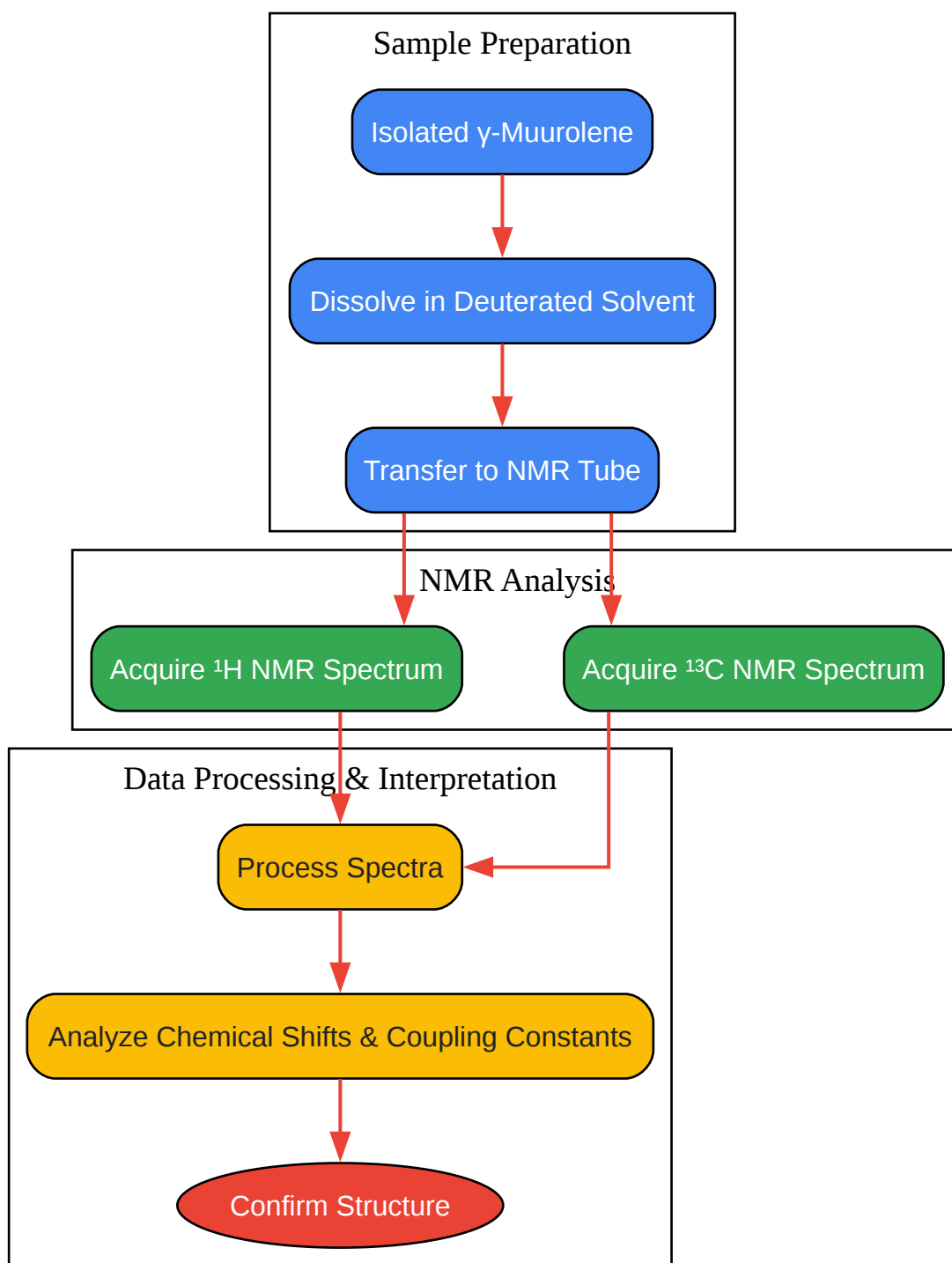
- The acquired ^1H and ^{13}C NMR spectra should be processed (Fourier transformation, phase correction, and baseline correction) and referenced to the residual solvent signal or an internal standard (e.g., TMS).
- The chemical shifts, signal multiplicities, and coupling constants in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, should be compared with published data for γ -Muurolene for structural confirmation. PubChem provides reference ^{13}C NMR spectra for γ -Muurolene.[6]

Diagrams



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Caption: Workflow for the identification and quantification of γ -Muurolene using GC-MS.



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Caption: Workflow for the structural elucidation of γ -Murolene using NMR spectroscopy.

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